1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20;;/h1-9,19H,10-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSXCXDXKLLEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059948-03-5 | |
| Record name | 1-{[4-(benzyloxy)phenyl]methyl}piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperazine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzyloxybenzyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction could produce benzyloxybenzylamine derivatives.
Scientific Research Applications
1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Diversity: The benzyloxyphenylmethyl group in the target compound contrasts with bulkier benzhydryl (e.g., Meclizine) or phenoxyethyl groups (e.g., SA4503). Bulky substituents correlate with higher melting points (e.g., Meclizine: 210–214°C vs. Cyclizine analogs: ~177°C) due to enhanced crystal packing .
- Solubility: Meclizine diHCl demonstrates moderate DMSO solubility (5 mg/mL), likely influenced by its hydrophobic 3-methylbenzyl group .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- Antihistamines : Meclizine and Cyclizine share H1 receptor antagonism but differ in substituent-driven pharmacokinetics. Meclizine’s 3-methylbenzyl group may enhance blood-brain barrier penetration compared to Cyclizine’s benzhydryl group .
- Neuroactive Agents : SA4503’s sigma-1 receptor agonism highlights the role of methoxy and phenethyl groups in modulating CNS activity .
- Anticonvulsants : Compound II’s hydroxyethyl group may contribute to its superior protective index (PI) over valproate, suggesting substituent polarity influences efficacy .
Key Observations :
- Reaction Time : Cyclizine synthesis requires prolonged reflux (280 h), whereas Suzuki coupling (Cetirizine) achieves moderate yields (64%) in shorter durations .
- Halogen Influence : Bromophenyl substituents (Compound 24) yield higher synthetic efficiency (72%) compared to chlorophenyl analogs, possibly due to better leaving-group reactivity .
Biological Activity
1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure includes a benzyloxy group attached to a phenyl ring, which is connected to a piperazine moiety. Understanding its biological activity is crucial for potential therapeutic applications, particularly in neurology and oncology.
The compound's molecular formula is C16H20Cl2N2O, with a molecular weight of 335.25 g/mol. The presence of the benzyloxy group enhances the lipophilicity of the molecule, potentially influencing its ability to cross biological membranes and interact with various receptors.
This compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine ring contributes to structural stability, while the benzyloxy group plays a critical role in receptor binding, facilitating its pharmacological effects. Research indicates that compounds with similar structures can modulate dopaminergic and serotonergic systems, suggesting potential applications in treating neurological disorders.
Biological Activities
This compound has been investigated for several biological activities, including:
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, providing insights into their potential applications:
- Anticancer Activity : A study on a related piperazine compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 52 nM. This study highlighted the compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase .
- Receptor Binding Studies : Research involving similar compounds has demonstrated binding affinity for dopamine receptors. For instance, LQFM018, another piperazine derivative, exhibited significant binding to aminergic receptors and antiproliferative effects on leukemic cells .
- Toxicity Assessments : Toxicological evaluations indicated that certain piperazine derivatives may exhibit low systemic toxicity while retaining their biological efficacy, making them suitable candidates for further development .
Comparative Analysis of Piperazine Derivatives
Q & A
Q. How can in vitro toxicity profiles be assessed to prioritize compounds for preclinical studies?
- Methodology :
- Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98 and TA100.
- hERG assay : Measure inhibition of potassium channels using patch-clamp electrophysiology (IC₅₀ < 10 μM indicates cardiac risk).
- Hepatotoxicity : Assess ALT/AST release in HepG2 cells after 24-hour exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
